REACTION_CXSMILES
|
[C:1]1([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[C:17](=O)([O-:21])[O:18][CH2:19][CH3:20].[O-]CC.[Na+].[Na]>C(O)C>[C:1]1([CH:11]([C:17]([O:18][CH2:19][CH3:20])=[O:21])[C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:2.3,^1:26|
|
Name
|
|
Quantity
|
103.9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)CC(=O)OCC
|
Name
|
ethyl carbonate
|
Quantity
|
430 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)([O-])=O
|
Name
|
|
Quantity
|
255 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
478 mmol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 105° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
distils in the course of the introduction
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated for a further 15 min.
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to distil the maximum amount of ethanol
|
Type
|
TEMPERATURE
|
Details
|
the flask is rapidly cooled
|
Type
|
ADDITION
|
Details
|
the mixture is poured onto 300 g of crushed ice and 20 ml of concentrated hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
It is extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
An oil is obtained which
|
Type
|
CUSTOM
|
Details
|
crystallises in pentane in the cold
|
Type
|
CUSTOM
|
Details
|
The crystals are separated by filtration
|
Type
|
ADDITION
|
Details
|
treated with vegetable charcoal in diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallised in a 25:75 mixture of diethyl ether/pentane
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C(C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 339 mmol | |
AMOUNT: MASS | 97 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |